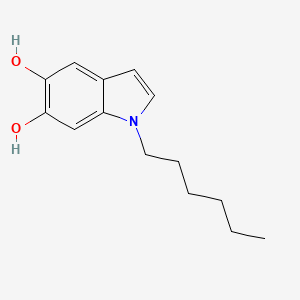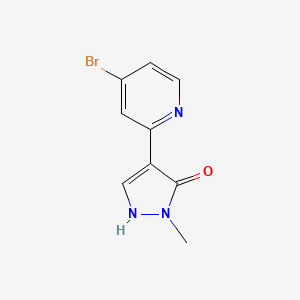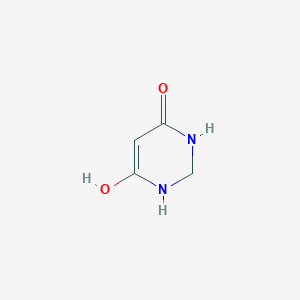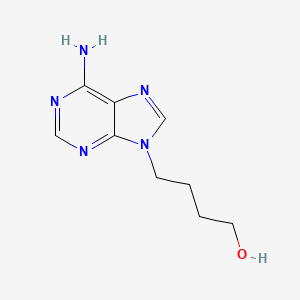
9H-Purine-9-butanol, 6-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-9-butanol, 6-amino-: is a compound belonging to the class of 6-aminopurines. These compounds are characterized by the presence of an amino group at the 6th position of the purine ring. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. The compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-butanol, 6-amino- typically involves the halogenation of 2-amino-9-(2-substituted ethyl)purine to give 2-amino-9-(2-halogenoethyl)purine. This halogenated compound is then reacted with diethylmalonate under relatively mild reaction conditions to produce the desired compound . The reaction conditions often involve the use of polar or nonpolar organic solvents and halogenating agents.
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high selectivity and process efficiency. The use of mild reaction conditions and effective halogenating agents allows for the production of the compound in a pure form with high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Purine-9-butanol, 6-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed: The major products formed from these reactions include various halogenated and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Purine-9-butanol, 6-amino- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It has been shown to act as an inhibitor of certain enzymes and receptors, making it valuable in the study of biochemical pathways .
Medicine: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different compounds .
Wirkmechanismus
The mechanism of action of 9H-Purine-9-butanol, 6-amino- involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes, indicating the involvement of the intrinsic mitochondrial pathway . Additionally, it can affect the expression of certain miRNAs, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
6-Amino-9H-purine-9-propanoic acid: This compound is similar in structure but has a propanoic acid group instead of a butanol group.
6-Amino-9H-purine-9-propionic acid: Another similar compound with a propionic acid group.
Uniqueness: The uniqueness of 9H-Purine-9-butanol, 6-amino- lies in its butanol group, which provides different chemical properties and reactivity compared to its similar compounds. This structural difference allows for unique applications and reactions that are not possible with other 6-aminopurines .
Eigenschaften
CAS-Nummer |
715-68-4 |
|---|---|
Molekularformel |
C9H13N5O |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(6-aminopurin-9-yl)butan-1-ol |
InChI |
InChI=1S/C9H13N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,11,12) |
InChI-Schlüssel |
YVGRTJPOYUDDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


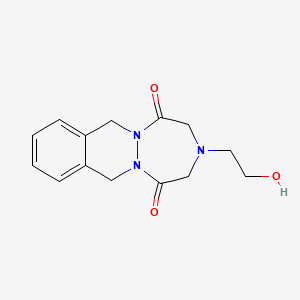
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
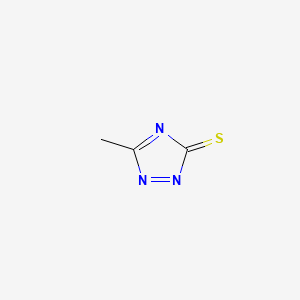
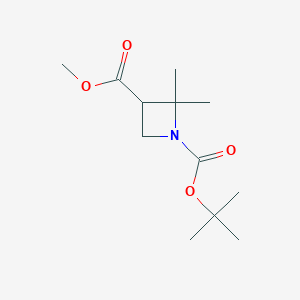

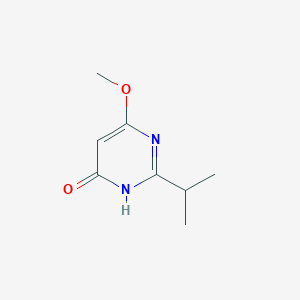
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
